![molecular formula C26H31ClLiN3O5Si B13488404 lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate](/img/structure/B13488404.png)
lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound features a lithium ion coordinated to a highly substituted imidazole ring, which is further connected to various functional groups, including a methoxycarbonyl group, a trimethylsilyl ether, and a phenylpropanoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
Common synthetic methods for imidazole derivatives include the Van Leusen imidazole synthesis and the Debus-Radziszewski imidazole synthesis . These methods often require specific reaction conditions, such as the use of ammonium acetate and microwave-assisted heating .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
Lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxycarbonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives and lithium-coordinated organic molecules. Examples include:
- 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoic acid
- Lithium 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate
Uniqueness
The uniqueness of lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate lies in its specific combination of functional groups and its lithium coordination, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C26H31ClLiN3O5Si |
|---|---|
分子量 |
536.0 g/mol |
IUPAC 名称 |
lithium;2-[5-chloro-4-[4-(methoxycarbonylamino)phenyl]-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]-3-phenylpropanoate |
InChI |
InChI=1S/C26H32ClN3O5Si.Li/c1-34-26(33)28-20-12-10-19(11-13-20)22-23(27)30(17-35-14-15-36(2,3)4)24(29-22)21(25(31)32)16-18-8-6-5-7-9-18;/h5-13,21H,14-17H2,1-4H3,(H,28,33)(H,31,32);/q;+1/p-1 |
InChI 键 |
KTPWTHBVYXDJRH-UHFFFAOYSA-M |
规范 SMILES |
[Li+].COC(=O)NC1=CC=C(C=C1)C2=C(N(C(=N2)C(CC3=CC=CC=C3)C(=O)[O-])COCC[Si](C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


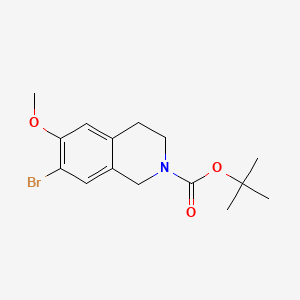
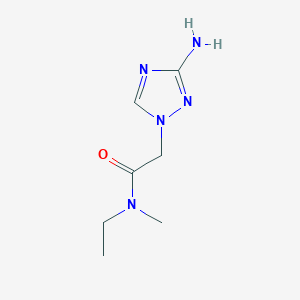
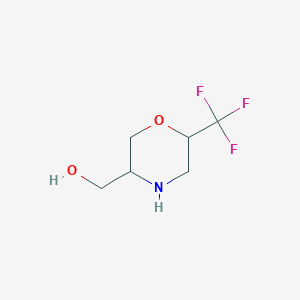
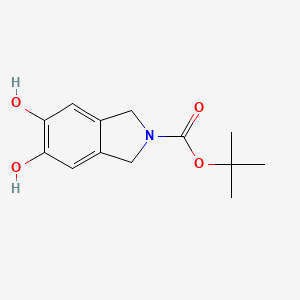
![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)

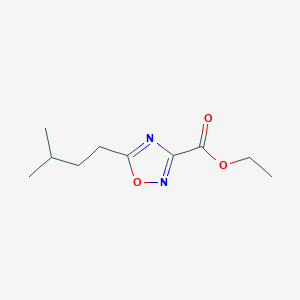
![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)
![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)
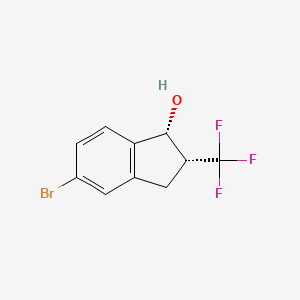

![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)
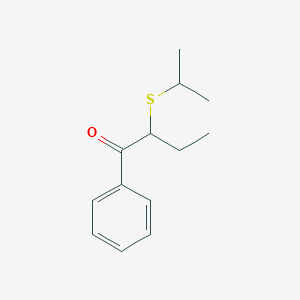
![methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride](/img/structure/B13488382.png)
